molecular formula C19H20N2O5 B1353373 FA-Phe-ala-OH CAS No. 83803-17-2

FA-Phe-ala-OH

Cat. No. B1353373
CAS RN: 83803-17-2
M. Wt: 356.4 g/mol
InChI Key: NOTCFISCFHKOHX-AULVFQMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FA-Phe-ala-OH is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .


Synthesis Analysis

FA-Phe-ala-OH can be synthesized using various methods. One such method involves peptide synthesis services, process development, and GMP manufacturing . Another method involves the use of an automated continuous-flow liquid-phase peptide synthesizer . The synthesis of Fmoc-Ala-Phe-OH from Fmoc-Ala-OH and H-Phe-OH was employed as a model reaction .


Molecular Structure Analysis

FA-Phe-ala-OH has a molecular formula of C19H20N2O5 . It contains a total of 47 bonds, including 27 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 4 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 2 secondary amides (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

FA-Phe-ala-OH has a molecular weight of 356.37 . Its molecular formula is C19H20N2O5 . Other physical and chemical properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

  • Biomedical Research :

    • The interaction of furylacryloyl (fa)-amino acid derivatives, including fa-Phe, with angiotensin-converting enzyme (ACE) was studied using transferred NOESY experiments. It was found that fa-Phe binds more strongly to ACE than other fa derivatives. This research helps understand the binding specificity and potential therapeutic applications of these derivatives (Mayer & Meyer, 2000).
  • Chemical Analysis in Environmental Sciences :

    • A study on the coagulation of fulvic acid (FA) by alum and polyaluminum chloride examined complexation reactions between Al and FA for water treatment conditions. This research contributes to our understanding of chemical aspects of coagulation using aluminum salts and their environmental implications (Benschoten & Edzwald, 1990).
  • Agricultural Applications :

    • Ferulic acid (FA), a phytochemical commonly found in various plants, exhibits a wide range of therapeutic effects against diseases such as cancer and diabetes. Its strong antioxidant activity makes it an important compound in agriculture and food science (Srinivasan, Sudheer & Menon, 2007).
  • Materials Science :

    • The use of PEGylated diphenylalanine nanoparticles to deliver ferulic acid (FA) for the treatment of Rheumatoid arthritis (RA) highlights the potential of FA-Phe-ala-OH derivatives in materials science and medical applications (He et al., 2021).
  • Environmental Technology :

    • Research on the use of coal fly ash (FA) and Al(OH)3 for treating neutral mine drainage emphasizes the environmental applications of FA derivatives. This study explores the potential of these compounds in sustainable environmental technologies (Madzivire et al., 2013).
  • Nutritional Sciences :

    • A study on the omega-3 fatty acid nutritional landscape discusses the health benefits and sources of fatty acids (FA), emphasizing their regulatory properties related to health outcomes and disease prevention (Deckelbaum & Torrejón, 2012).

Safety And Hazards

When handling FA-Phe-ala-OH, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-13(19(24)25)20-18(23)16(12-14-6-3-2-4-7-14)21-17(22)10-9-15-8-5-11-26-15/h2-11,13,16H,12H2,1H3,(H,20,23)(H,21,22)(H,24,25)/b10-9+/t13-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTCFISCFHKOHX-AULVFQMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FA-Phe-ala-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FA-Phe-ala-OH
Reactant of Route 2
FA-Phe-ala-OH
Reactant of Route 3
FA-Phe-ala-OH
Reactant of Route 4
FA-Phe-ala-OH
Reactant of Route 5
FA-Phe-ala-OH
Reactant of Route 6
Reactant of Route 6
FA-Phe-ala-OH

Citations

For This Compound
21
Citations
SB Sorensen, M Raaschou-Nielsen… - Journal of the …, 1995 - ACS Publications
… Similar structural changes may also take placeduring binding of FA-Phe-Ala-OH, but with the … values calculated on the basis of the kcJKu values for hydrolysis of FA-Phe-Ala-OH with the …
Number of citations: 26 pubs.acs.org
K Breddam, SB Sørensen, M Ottesen - Carlsberg research …, 1985 - Springer
… The two enzymes differed by the ratios of their specific activities towards the two substrates, ie FA-Phe-Ala-OH/FA-Phe-Phe-OH, the enzyme previously described (7) exhibiting a ratio of …
Number of citations: 33 link.springer.com
K Olesen, UH Mortensen, S Aasmul-Olsen… - Biochemistry, 1994 - ACS Publications
… The influence of salt on the activity of the wild-type and L178D enzymes toward FA-Phe-Ala-OH, FA-Arg-Ala-OH, or FA-Lys-Leu-OH was measured with 0.5 mM substrate in 50 mM MES …
Number of citations: 29 pubs.acs.org
F Dal Degan, B Ribadeau-Dumas… - Applied and …, 1992 - Am Soc Microbiol
… The pH optimum for the hydrolysis of peptide substrate FA-Phe-Ala-OH was 3.8 for both CPD-I and CPD-II, whereas the pH optima for the hydrolysis of ester substrate FA-Phe-OMe …
Number of citations: 71 journals.asm.org
UH Mortensen, SJ Remington, K Breddam - Biochemistry, 1994 - ACS Publications
… examine the possibility that substrate binding in CPD-Y could also be dependent on ionic interactions, the kinetic parameters for the hydrolysis of the peptide substrate FA-Phe-Ala-OH …
Number of citations: 54 pubs.acs.org
DB Henriksen, K Breddam… - International Journal of …, 1993 - Wiley Online Library
… pH influence on the transpeptidation of FA-Phe-Ala-OH with 2-nitrobenzylamine and 2-nitrophenylglycinaide as nucleophiles. Reaction conditions: 0.25 rn ~ FA-Phe-Ala-OH, 330 mM Z-…
Number of citations: 19 onlinelibrary.wiley.com
K Breddam, SB Sørensen - Carlsberg research communications, 1987 - Springer
… However, CPD-Mnl is characterized by a FA-Ala-PheOH/FA-Phe-Ala-OH ratio of 5.7 … The ammonium sulfate precipitate is characterised by a FA-Ala-Phe-OH/FA-Phe-Ala-OH of 0.5 (…
Number of citations: 25 link.springer.com
SB Sørensen, K Breddam - Protein science, 1997 - Wiley Online Library
… The size of hydrophobic substituents at position 272 is not important for the hydrolysis of FA-PheAla-OH since kcat/KM is rather constant, consistent with the fact that the residue at …
Number of citations: 7 onlinelibrary.wiley.com
HR Stennicke, UH Mortensen, K Breddam - Biochemistry, 1996 - ACS Publications
… With FA-Phe-Ala-OH and wild-type CPD-Y scheme B also applied. However, with E65A+E145A the pH dependence of k cat for the hydrolysis of FA-Phe-Ala-OH is bell-shaped, and this …
Number of citations: 29 pubs.acs.org
K Olesen, K Breddam - Biochemistry, 1997 - ACS Publications
… The following substrate concentrations were used: FA-Phe-Ala-OH, 0.05−0.5 mM; FA-Leu-Ala-OH and FA-Val-Ala-OH, 0.2−2.0 mM; FA-Ala-Ala-OH, 0.1−2.0 mM; FA-Ser-Ala-OH and FA-…
Number of citations: 8 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.